molecular formula C8H11N5 B13651292 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine

Cat. No.: B13651292
M. Wt: 177.21 g/mol
InChI Key: XOOLMSBUCJWLNH-UHFFFAOYSA-N
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Description

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine (CAS 1217027-16-1) is a high-value heterocyclic building block with significant potential in scientific research and drug discovery. This compound, with a molecular formula of C8H11N5 and a molecular weight of 177.21 g/mol, features a triazolopyrimidine core, a scaffold known for its versatility and isoelectronic relationship with the purine ring, making it a promising bio-isostere in medicinal chemistry . The core structure is synthesized through a cyclization reaction involving hydrazide or amidine derivatives, followed by functionalization to introduce the methanamine group, which confers valuable hydrogen-bonding capacity and basicity for target interactions . Researchers value this compound for its role as a synthetic intermediate for constructing more complex molecules and its investigated biological activities. Its mechanism of action includes interaction with specific molecular targets, such as acting as an inhibitor for enzymes like JAK1 and JAK2, which are pivotal in various cellular signaling pathways . The methanamine moiety at the 2-position is a key functional handle for further chemical modifications, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine

InChI

InChI=1S/C8H11N5/c1-5-3-6(2)13-8(10-5)11-7(4-9)12-13/h3H,4,9H2,1-2H3

InChI Key

XOOLMSBUCJWLNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CN)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanamine typically follows a multi-step pathway:

  • Step 1: Formation of the Triazolopyrimidine Core
    The core heterocyclic system is constructed via cyclization reactions involving hydrazide or amidine derivatives and appropriate carbonyl or sulfur-containing reagents. For example, treatment of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide under basic conditions leads to the formation of 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thiol via cyclization and ring closure mechanisms (Figure 1 in).

  • Step 2: Introduction of the Methanamine Functionality
    The 2-thiol group in the intermediate can be converted to the methanamine substituent through nucleophilic substitution or amidation reactions. For example, reaction with chloroacetamide derivatives or alkyl halides bearing amine groups under reflux conditions in ethanol or other solvents introduces the methanamine moiety.

  • Step 3: Functional Group Modifications and Purification
    Subsequent modifications, such as acylation or alkylation, can be performed to tailor the compound's properties. Purification is typically achieved by recrystallization from solvents like methanol, ethanol, or DMF/water mixtures, yielding crystalline products with high purity.

Detailed Synthetic Routes and Conditions

Step Reaction Description Reagents and Conditions Yield (%) Reference
1 Cyclization to form 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thiol (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide + CS₂, KOH in EtOH, reflux High (not specified)
2 Nucleophilic substitution to introduce methanamine group 5,7-dimethyl-triazolopyrimidine-2-thiol + 2-chloroacetamide derivatives, Na₂CO₃ solution, reflux 4-8 h 90–97
3 Recrystallization for purification DMF/H₂O or methanol
  • In one reported synthesis, 5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-thiol was reacted with phenyl isothiocyanate in ethanol under reflux for 8 hours, followed by recrystallization to afford derivatives with yields up to 95.5%.

  • The cyclization mechanism involves the transformation of hydrazide intermediates into the fused triazolopyrimidine ring system, confirmed by IR and NMR spectroscopy, indicating disappearance of hydrazide C=O and NHNH₂ bands and appearance of thiol S-H bands.

Industrial and Scalable Production Considerations

Industrial synthesis would focus on:

Spectroscopic and Analytical Characterization Supporting Preparation

  • IR Spectroscopy: Key absorption bands include the disappearance of hydrazide C=O (~1690 cm⁻¹) and NHNH₂ (~3277, 3161 cm⁻¹) upon cyclization, and appearance of S-H (~2758 cm⁻¹) in thiol intermediates.

  • NMR Spectroscopy: Characteristic singlets for methyl groups at positions 5 and 7 (around δ 2.3–2.6 ppm), methylene protons of the methanamine substituent (~δ 4.0–4.5 ppm), and aromatic or heterocyclic protons.

  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the formation of target compounds.

Data Table Summarizing Key Preparation Parameters

Compound/Intermediate Reaction Type Reagents Solvent Temp. (°C) Time (h) Yield (%) Purification Method
5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-thiol Cyclization Hydrazide + CS₂ + KOH Ethanol Reflux (~78) 4–8 High Recrystallization (methanol)
2-(5,7-Dimethyltriazolopyrimidin-2-ylthio)-N-phenylacetamide Nucleophilic substitution Thiol + phenyl isothiocyanate Ethanol Reflux 8 95.5 Recrystallization (DMF/H₂O)
(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanamine Amination Thiol + chloroacetamide derivative Na₂CO₃ aqueous Reflux 4 90–97 Recrystallization

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques such as refluxing and stirring at controlled temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted triazolopyrimidines

Scientific Research Applications

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate biological processes and potentially provide therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyrimidine Core

The biological and physicochemical properties of triazolopyrimidines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Compound Name Substituent at Position 2 Key Properties/Applications Structural Similarity Score* Reference
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine -CH2NH2 Potential antiviral/herbicidal activity 1.00 (Reference)
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol -CH2OH Lower basicity; reduced solubility 0.65
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid -COOH Increased acidity; metal coordination 0.61
5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine -CF3 Enhanced metabolic stability N/A
N-(4-Chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -NH-C6H4-Cl Herbicidal activity (ALS inhibition) N/A

*Similarity scores calculated using Tanimoto coefficients based on PubChem data .

Key Observations:
  • Methanamine vs. Methanol/Carboxylic Acid: The -CH2NH2 group in the target compound confers basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the hydroxyl (-OH) or carboxylic acid (-COOH) groups .
  • Trifluoromethyl (-CF3) Substitution : The electron-withdrawing CF3 group in the trifluoromethyl analogue increases lipophilicity and metabolic stability, making it more suitable for drug development than the polar methanamine derivative .
  • Aryl Amino Substitutions: The N-(4-chlorophenyl) derivative exhibits herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism shared with sulfonylurea herbicides. The methanamine group’s smaller size may alter binding kinetics compared to bulkier aryl groups .
Antiviral Potential
  • The target compound’s structural motif is present in PF-00868554, a hepatitis C virus polymerase inhibitor featuring a triazolopyrimidine core with a cyclopentyl and diethylpyridine substituent . The methanamine group’s flexibility may allow for optimization in binding to viral polymerases.
  • In contrast, pyrazolo[3,4-d]pyrimidines () show distinct activity profiles due to their fused ring system, highlighting the triazolopyrimidine scaffold’s unique versatility .
Herbicidal Activity
  • Sulfonamide derivatives (e.g., 4-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide) inhibit ALS by mimicking the natural substrate, with substituent positioning critical for activity .

Physicochemical and Structural Properties

Solubility and Stability
  • The methanamine group enhances water solubility compared to hydrophobic substituents (e.g., -CF3 or aryl groups) but may reduce membrane permeability .
  • Crystal structure analyses () reveal that substituents like -NH2 or -Cl influence molecular packing and hydrogen-bonding networks, impacting crystallization behavior .
Electronic Effects
  • Electron-donating groups (e.g., -CH3) at positions 5 and 7 stabilize the aromatic core, while electron-withdrawing groups (e.g., -CF3) increase electrophilicity, affecting reactivity in substitution reactions .

Biological Activity

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₉N₅
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 7135-02-6
  • Melting Point : Not specified in available literature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticonvulsant Activity : The compound has been studied for its potential anticonvulsant effects. In vitro studies suggest that it may act as a positive modulator of GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This property was highlighted in research where derivatives were tested in pentylenetetrazole-induced epilepsy models .
  • Anticancer Potential : Some derivatives of triazolo-pyrimidines have shown promising results as inhibitors of tubulin polymerization, which is essential for cancer cell division. For instance, a related compound demonstrated an IC50 value of 0.45 µM against tubulin polymerization .
  • Anti-inflammatory Effects : Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and AP-1. These pathways are critical in the inflammatory response and could be targeted to reduce inflammation .

Anticonvulsant Activity Study

In a study assessing the anticonvulsant properties of triazolo-pyrimidine derivatives:

  • Methodology : The compounds were tested using the maximal electroshock test (MES) and pentylenetetrazole (PTZ) test.
  • Results : Compounds showed significant anticonvulsant activity with lower neurotoxicity compared to traditional antiepileptic drugs. For example, one derivative had an effective dose (ED50) of 31.81 mg/kg in the PTZ model with a protective index indicating favorable safety profiles .

Anticancer Activity Study

Another study evaluated the anticancer potential:

  • Methodology : The compound's ability to inhibit tubulin polymerization was assessed.
  • Results : The most potent derivative exhibited an IC50 value of 0.45 µM against tubulin polymerization, suggesting a strong potential for further development as an anticancer agent .

Data Tables

Biological ActivityTest MethodologyResultReference
AnticonvulsantPTZ-induced modelED50 = 31.81 mg/kg
Tubulin InhibitionIC50 MeasurementIC50 = 0.45 µM

Q & A

Q. What synthetic methodologies are commonly employed for preparing (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine?

The compound is typically synthesized via cyclization reactions. For example, one method involves reacting hydrazine derivatives with pyrimidine precursors under controlled conditions. Key steps include the use of ethanol or DMF as solvents and catalysts like potassium hydroxide to facilitate cyclization. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy. Mass spectrometry (MS) is used to verify molecular weight. For crystalline derivatives, X-ray diffraction provides detailed structural insights, such as bond angles and intermolecular interactions .

Q. What are the primary structural features of this compound?

The core structure consists of a fused triazole-pyrimidine ring system with methyl groups at positions 5 and 7. The methanamine group at position 2 introduces nucleophilic reactivity, enabling further functionalization. Crystallographic studies confirm planar geometry and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the cyclization step during synthesis?

Optimization involves adjusting temperature (e.g., reflux in ethanol at 60–80°C), solvent polarity (DMF for higher reactivity), and catalyst loading. For example, using a 1:1 molar ratio of β-diketone to 3,5-diamino-1,2,4-triazole in glacial acetic acid under reflux for 4–24 hours achieves yields >90% . Kinetic studies and TLC monitoring are recommended to terminate reactions at completion.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from bioavailability or metabolic stability. To address this:

  • Conduct pharmacokinetic profiling (e.g., plasma stability assays).
  • Modify substituents (e.g., introducing electron-withdrawing groups on the triazole ring) to improve metabolic resistance.
  • Use prodrug approaches to enhance membrane permeability .

Q. How does the substitution pattern on the triazolopyrimidine ring influence biological activity?

Structure-activity relationship (SAR) studies show that:

  • Methyl groups at positions 5 and 7 enhance hydrophobic interactions with enzyme active sites.
  • The methanamine group at position 2 can be derivatized (e.g., acylated or alkylated) to modulate solubility and target affinity. For example, replacing the methanamine with a thiol group increases herbicidal activity against Echinochloa crusgalli .

Q. What computational methods are effective in predicting binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are used to model interactions with enzymes like HIV-1 reverse transcriptase. Key parameters include binding free energy calculations (MM-PBSA) and hydrogen-bond analysis with residues such as Lys101 and Asp110 .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s enzyme inhibition mechanism?

  • In vitro assays : Measure IC50_{50} values using fluorescence-based assays (e.g., RNase H activity inhibition).
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB: 3LP2) to visualize binding poses .

Q. What analytical approaches distinguish between polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns to reference data.
  • DSC/TGA : Identify melting points and thermal stability differences.
  • Solid-state NMR : Resolve variations in hydrogen-bonding networks .

Methodological Challenges

Q. What are common pitfalls in synthesizing N-substituted derivatives of this compound?

  • Side reactions : Over-alkylation can occur; use stoichiometric control (1.1–1.3 equiv of alkylating agents).
  • Purification issues : Hydrophobic derivatives may require reverse-phase HPLC.
  • Stability : Store derivatives under inert atmosphere to prevent oxidation of the methanamine group .

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